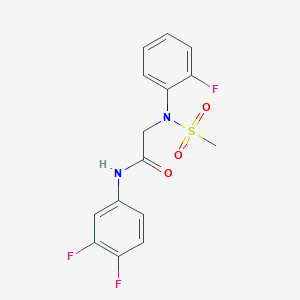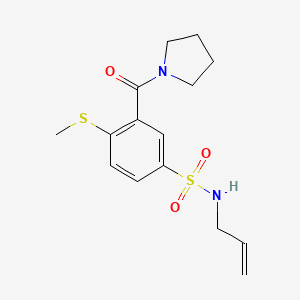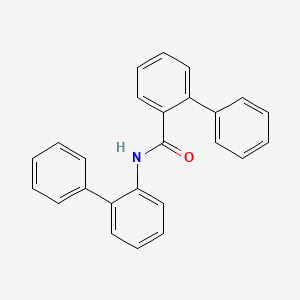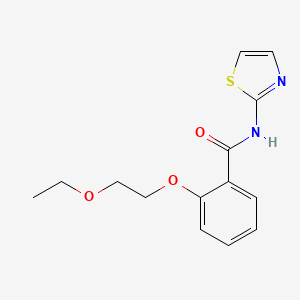
N~1~-(3,4-difluorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(3,4-difluorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DFG-10, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFG-10 belongs to the class of small molecule inhibitors that target specific proteins and enzymes in the body, making it a promising candidate for drug development.
Wirkmechanismus
N~1~-(3,4-difluorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by binding to the active site of target proteins and preventing their activity. It achieves this by forming strong hydrogen bonds and hydrophobic interactions with specific amino acid residues in the protein. This binding results in a conformational change in the protein, which disrupts its function and leads to cell death. The precise mechanism of action of this compound may vary depending on the specific protein it targets.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been found to reduce the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor formation and metastasis. This compound has also been shown to have anti-inflammatory and anti-angiogenic properties, which may further contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~1~-(3,4-difluorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is its high potency and selectivity for target proteins. This makes it a valuable tool for studying the function of specific proteins and their role in disease. However, this compound also has some limitations, including its relatively short half-life and potential off-target effects. These factors need to be taken into account when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on N~1~-(3,4-difluorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of focus is the identification of new target proteins that may be inhibited by this compound. This could lead to the development of new therapies for a wider range of diseases. Another area of interest is the optimization of the synthesis method for this compound, with the aim of increasing yield and purity. Finally, there is a need for further studies to investigate the safety and efficacy of this compound in animal models and clinical trials.
Wissenschaftliche Forschungsanwendungen
N~1~-(3,4-difluorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the activity of several cancer-related proteins, including kinases and phosphatases, which play crucial roles in cancer cell growth and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may have therapeutic benefits for a wide range of cancer types.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c1-24(22,23)20(14-5-3-2-4-12(14)17)9-15(21)19-10-6-7-11(16)13(18)8-10/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZZYNDWJHQTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)F)F)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4745757.png)
![{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4745767.png)


![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4745787.png)
![7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4745791.png)
![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-pyridinylmethyl)butanamide](/img/structure/B4745792.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4745807.png)
![ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B4745810.png)


![2-methoxy-5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4745824.png)
![{[5-(2,4-dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B4745852.png)
![1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one](/img/structure/B4745857.png)
